molecular formula C14H14O5 B8472198 6-Benzofurancarboxylic acid, 4-(acetyloxy)-2-methyl-, ethyl ester

6-Benzofurancarboxylic acid, 4-(acetyloxy)-2-methyl-, ethyl ester

Cat. No. B8472198
M. Wt: 262.26 g/mol
InChI Key: ULWXTKQBDUGGTB-UHFFFAOYSA-N
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Patent
US07842713B2

Procedure details

Sodium acetate (30 g, 0.36 mol) was added under vigorous stirring to a solution of 3-(ethoxycarbonyl)-4-(5-methyl-2-furyl)but-3-enoic acid (45 g, 0.19 mol) in 250 mL of acetic anhydride. The reaction mixture was refluxed for 2 h and evaporated in vacuum (˜20 mmHg) at 70° C. until the solvent distillation ceased. The obtained crude product was suspended in 500 mL of dichloromethane. The suspension was filtered. The solid was washed with 200 mL of dichloromethane. The combined solutions were washed with 200 mL of a saturated aqueous solution of NaHCO3 and evaporated in vacuum to dryness. The obtained crude product was chromatographed on a layer of silica gel (200×150 mm) with hexane/ethyl acetate mixture, 3:1 as eluent to give 25 g (95 mmol, 51%) of desired compound as a yellow solid.
Quantity
30 g
Type
reactant
Reaction Step One
Name
3-(ethoxycarbonyl)-4-(5-methyl-2-furyl)but-3-enoic acid
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+].[CH2:6]([O:8][C:9]([C:11](=[CH:16][C:17]1[O:18][C:19]([CH3:22])=[CH:20][CH:21]=1)[CH2:12][C:13](O)=O)=[O:10])[CH3:7]>C(OC(=O)C)(=O)C.ClCCl>[C:1]([O:4][C:13]1[C:21]2[CH:20]=[C:19]([CH3:22])[O:18][C:17]=2[CH:16]=[C:11]([C:9]([O:8][CH2:6][CH3:7])=[O:10])[CH:12]=1)(=[O:3])[CH3:2] |f:0.1|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
3-(ethoxycarbonyl)-4-(5-methyl-2-furyl)but-3-enoic acid
Quantity
45 g
Type
reactant
Smiles
C(C)OC(=O)C(CC(=O)O)=CC=1OC(=CC1)C
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuum (˜20 mmHg) at 70° C. until the solvent distillation
CUSTOM
Type
CUSTOM
Details
The obtained crude product
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
The solid was washed with 200 mL of dichloromethane
WASH
Type
WASH
Details
The combined solutions were washed with 200 mL of a saturated aqueous solution of NaHCO3
CUSTOM
Type
CUSTOM
Details
evaporated in vacuum to dryness
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
was chromatographed on a layer of silica gel (200×150 mm) with hexane/ethyl acetate mixture, 3:1 as eluent

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC(=CC2=C1C=C(O2)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 95 mmol
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.